Methyl 3-chloro-4-cyano-2-methylbenzoate
Description
Methyl 3-chloro-4-cyano-2-methylbenzoate is a methyl ester derivative of benzoic acid featuring a chloro (-Cl) group at the 3-position, a cyano (-CN) group at the 4-position, and a methyl (-CH₃) group at the 2-position of the aromatic ring.
Properties
Molecular Formula |
C10H8ClNO2 |
|---|---|
Molecular Weight |
209.63 g/mol |
IUPAC Name |
methyl 3-chloro-4-cyano-2-methylbenzoate |
InChI |
InChI=1S/C10H8ClNO2/c1-6-8(10(13)14-2)4-3-7(5-12)9(6)11/h3-4H,1-2H3 |
InChI Key |
YCHIGIIHDBULTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)C#N)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s distinct substituent arrangement differentiates it from structurally related esters. Key comparisons include:
Methyl 4-cyano-3-methylbenzoate Substituents: 4-CN, 3-CH₃. Molecular Formula: C₁₀H₉NO₂. Key Differences: The absence of a chloro group and differing substituent positions reduce steric hindrance and electron-withdrawing effects compared to the target compound. This may enhance its solubility in polar solvents but reduce stability under acidic conditions .
Methyl 4-chloro-2-fluorobenzoate Substituents: 4-Cl, 2-F. Molecular Formula: C₈H₆ClFO₂. Key Differences: Replacement of the cyano and 2-methyl groups with fluorine alters electronic properties. Fluorine’s strong electron-withdrawing nature increases electrophilicity but may reduce thermal stability compared to the cyano group .
Triflusulfuron Methyl Ester Substituents: Sulfonylurea functional group. Molecular Formula: C₁₂H₁₃F₃N₄O₅S.
Physical and Chemical Properties
While explicit data for the target compound is unavailable, trends from analogous esters can be inferred:
Research Findings
- Electron-Withdrawing Effects: The chloro and cyano groups in the target compound likely enhance resistance to nucleophilic attack compared to esters with electron-donating groups (e.g., methyl salicylate, which is more volatile and reactive due to its -OH and -OCH₃ groups) .
- Steric Hindrance : The 2-methyl group may slow ester hydrolysis compared to less hindered analogs like methyl 4-fluorobenzoate .
- Synthetic Utility : Unlike sulfonylurea-based herbicides (e.g., triflusulfuron methyl ester), the target compound’s structure is better suited for coupling reactions in drug synthesis due to its aromatic substitution pattern .
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